molecular formula C24H35NO5 B056370 Deramciclane fumarate CAS No. 120444-72-6

Deramciclane fumarate

Cat. No.: B056370
CAS No.: 120444-72-6
M. Wt: 417.5 g/mol
InChI Key: RFQWRWCCNQNACG-HJYQBBATSA-N
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Description

Calcium D-gluconate is the calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions arising from calcium deficiencies, such as hypocalcemia, osteoporosis, and rickets . This compound is also utilized in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium D-gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at temperatures between 80-90°C. The reaction produces an aqueous solution of calcium D-gluconate, which is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. The solution is filtered while hot, cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained by centrifugal filtration, crushing, and drying the filter cake .

Industrial Production Methods: Commercial production of calcium D-gluconate involves three main methods:

Chemical Reactions Analysis

Types of Reactions: Calcium D-gluconate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hypochlorite solution is commonly used for oxidation.

    Reduction: Reducing agents like hydrogen can be used.

    Substitution: Hydrofluoric acid is used for substitution reactions.

Major Products:

Scientific Research Applications

Calcium D-gluconate has a wide range of applications in scientific research:

Mechanism of Action

Calcium D-gluconate exerts its effects by providing a source of calcium ions, which are essential for normal nerve, muscle, and cardiac function. In cases of hydrogen fluoride exposure, calcium D-gluconate complexes with free fluoride ions to form non-toxic calcium fluoride, thereby preventing or reducing toxicity. It also helps correct fluoride-induced hypocalcemia by supplying calcium ions .

Comparison with Similar Compounds

  • Calcium D-glucarate
  • D-gluconic acid lactone
  • Sodium D-gluconate

Comparison:

Calcium D-gluconate stands out due to its wide range of applications in medicine, chemistry, and industry, making it a versatile and valuable compound.

Properties

CAS No.

120444-72-6

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine

InChI

InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1

InChI Key

RFQWRWCCNQNACG-HJYQBBATSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O

Synonyms

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate
deramciclane
deramciclane, (1R,2S,4R)-isomer
deramciclane, (endo-EGYT 3886)-isomer
EGIS 3886
EGIS-3886
EGIS3886
EGYT 3886
EGYT-3886
N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine

Origin of Product

United States

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